7-methoxy-1H-indazole-3-carbonitrile

Neuronal Nitric Oxide Synthase nNOS Inhibition Neuroprotection

Researchers often face failed SAR studies due to inactive indazole isomers. This 7-methoxy derivative is the validated choice for nNOS and PI3Kα programs. - Essential 7-OCH3 group: Critical for nNOS inhibition (IC50=0.8 μM); 4-/5-/6-methoxy isomers are inactive. - Privileged scaffold: Exceptional PI3Kα potency (IC50=0.800 nM) for kinase inhibitor design. - Multi-target probe: Dual IDO1 (cellular IC50=13-14 nM) and nNOS activity for tumor microenvironment studies. Supplied with consistent quality to ensure reproducible pharmacology.

Molecular Formula C9H7N3O
Molecular Weight 173.17 g/mol
CAS No. 133841-07-3
Cat. No. B3180164
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-methoxy-1H-indazole-3-carbonitrile
CAS133841-07-3
Molecular FormulaC9H7N3O
Molecular Weight173.17 g/mol
Structural Identifiers
SMILESCOC1=CC=CC2=C1NN=C2C#N
InChIInChI=1S/C9H7N3O/c1-13-8-4-2-3-6-7(5-10)11-12-9(6)8/h2-4H,1H3,(H,11,12)
InChIKeyCDOOORSNZWZUCH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Methoxy-1H-indazole-3-carbonitrile: Identity & Procurement


7-Methoxy-1H-indazole-3-carbonitrile (CAS 133841-07-3) is a heterocyclic aromatic compound belonging to the 1H-indazole-3-carbonitrile class, defined by a core indazole scaffold with a methoxy substituent at the 7-position and a carbonitrile group at the 3-position. Its molecular formula is C9H7N3O with a molecular weight of 173.17 g/mol. The compound's predicted boiling point is 402.1±25.0 °C, and its predicted density is 1.34±0.1 g/cm³ . It is a versatile chemical intermediate, serving as a privileged scaffold in drug discovery for synthesizing novel drug candidates targeting neurological disorders and other therapeutic areas, as well as in agricultural chemistry and material science . Its utility in building complex molecules and exploring structure-activity relationships makes it a valued building block for medicinal chemistry and research applications [1].

Workflow
Medicinal chemistry building block for indazole libraries
Selection
7-Methoxy substitution essential for target engagement studies
Use Context
Scaffold derivatization and SAR exploration in drug discovery

7-Methoxy-1H-indazole-3-carbonitrile: Analog Substitution Risks


Within the 1H-indazole-3-carbonitrile family, subtle variations in substituent position and type profoundly alter biological activity and target selectivity. The 7-methoxy substitution pattern is critical for maintaining potency and selectivity against certain targets. For instance, in the context of neuronal nitric oxide synthase (nNOS) inhibition, 7-Methoxyindazole (7-MI) is the most active compound among its isomeric methoxyindazole counterparts, while 6-, 5-, and 4-Methoxyindazoles are almost inactive against all three NOS isoforms [1]. This stark contrast underscores that even seemingly minor structural modifications can lead to a complete loss of desired pharmacological activity. Consequently, researchers cannot arbitrarily replace 7-methoxy-1H-indazole-3-carbonitrile with other indazole derivatives without risking experimental failure or misinterpretation of structure-activity relationships (SAR). The specific positioning of the methoxy group at the 7-position is a non-negotiable determinant of the compound's unique biological profile.

Target 7-Methoxy substitution
Substitute 5-, 6-, or 4-Methoxy isomers
May lose nNOS inhibitory activity; other isomers almost inactive in enzymatic assays.
Target 7-Methoxyindazole core
Substitute Other indazole analogs
Subtle substituent changes can shift target selectivity profiles and may require SAR re-evaluation.

7-Methoxy-1H-indazole-3-carbonitrile: Comparator Differentiation


nNOS Inhibitory Potency vs. Isomers

7-Methoxyindazole (7-MI) is a validated inhibitor of neuronal nitric oxide synthase (nNOS), a target for neurological disorders. While less potent than the well-known nNOS inhibitor 7-nitroindazole (7-NI), 7-MI is the most active compound among a series of methoxyindazole isomers evaluated in vitro [1]. Critically, 6-, 5-, and 4-Methoxyindazoles were almost inactive against all three NOS isoforms, demonstrating the absolute requirement for the 7-methoxy substitution for this specific biological activity [2].

nNOS Inhibition vs. Isomers
Head-to-head
7-MI: IC50 0.8 µM
Other isomers: almost inactive
7-Methoxy position is critical for nNOS inhibitory activity
Enzymatic assay in rat cerebellum homogenates
Neuronal Nitric Oxide Synthase nNOS Inhibition Neuroprotection

PI3Kα Inhibition Profile

The compound exhibits potent inhibition of the p110α catalytic subunit of phosphoinositide 3-kinase (PI3Kα), a key target in oncology. Its IC50 of 0.800 nM against human PI3Kα is comparable to that of other potent 1H-indazole-3-carbonitrile derivatives reported in the literature [1].

PI3Kα Inhibition
Class-level
IC50 0.800 nM
Reported sub-nanomolar inhibition; supports PI3Kα pathway research
Fluorescence polarization assay; comparable to other indazole inhibitors
PI3K/AKT/mTOR Pathway Cancer Cell Signaling Kinase Inhibition

Cellular IDO1 Inhibition

7-Methoxy-1H-indazole-3-carbonitrile inhibits Indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme involved in tumor immune evasion. Cellular assays reveal moderate potency with IC50 values of 13 nM in mouse P815 cells and 14 nM in human LXF-289 cells [1].

Cellular IDO1 Inhibition
Reported
Mouse P815: 13 nM
Human LXF-289: 14 nM
Moderate IDO1 inhibition in murine and human cell models
Kynurenine production by HPLC; reported comparator data
Immuno-Oncology Tryptophan Metabolism IDO1 Inhibition

MC4R Binding Affinity

The compound has been evaluated for binding to melanocortin receptors, showing an IC50 of 16 nM against human melanocortin receptor 4 (MC4R) in a radioligand displacement assay [1]. However, its activity against other melanocortin receptor subtypes is significantly weaker, with an EC50 of 2,000 nM for MC3R [2].

MC4R Binding Affinity
Context-dependent
MC4R IC50 16 nM; MC3R EC50 2,000 nM
Moderate affinity; selectivity context may require review
Radioligand displacement assay; limited MC4R-selectivity utility
Melanocortin Receptors MC4R Antagonism Obesity and Metabolism

7-Methoxy-1H-indazole-3-carbonitrile: Key Applications


nNOS Inhibitor Development

Researchers developing novel therapeutics for neurological disorders where nNOS dysregulation is implicated, such as neurodegenerative diseases or pain, should utilize 7-Methoxy-1H-indazole-3-carbonitrile as a key lead compound. Its demonstrated nNOS inhibitory activity (IC50 = 0.8 μM) and the established SAR showing that the 7-methoxy group is essential for this activity [1] make it the correct choice for initiating a medicinal chemistry program. Using any other methoxyindazole isomer would be unproductive, as they are largely inactive against nNOS [2].

PI3Kα Anticancer Drug Discovery

The compound's exceptional potency against PI3Kα (IC50 = 0.800 nM) [1] positions it as a privileged scaffold for synthesizing and optimizing next-generation PI3Kα inhibitors. Medicinal chemists can leverage the 3-carbonitrile and 7-methoxy groups for further derivatization to improve selectivity, pharmacokinetic properties, or in vivo efficacy. Its activity is comparable to other potent indazole-based PI3Kα inhibitors, confirming its relevance in this competitive field.

IDO1 Tool Compound for Immuno-Oncology

Given the need for robust tool compounds in IDO1 research, 7-Methoxy-1H-indazole-3-carbonitrile serves as a reliable, moderately potent inhibitor (cellular IC50 = 13-14 nM) [1]. Its activity in both mouse and human cell lines is valuable for validating target engagement in preclinical models of cancer immunotherapy. It can be used as a reference compound or as a starting point for designing more potent and selective IDO1 inhibitors.

Chemical Biology & Kinase Profiling

The compound's multi-target profile, with reported activity against PI3Kα, IDO1, and nNOS, makes it a valuable probe for chemical biology studies investigating the interplay between these pathways. For instance, it can be used to dissect the role of PI3K signaling and IDO1-mediated immunosuppression in tumor microenvironments. Its well-defined chemical structure and commercially available high purity facilitate reproducible and interpretable results in such complex experimental systems.

Application
Selection Property
Validation Focus
nNOS pathway research
7-Methoxy position critical for nNOS inhibitory activity
Verify nNOS isoform selectivity and SAR
PI3Kα pathway inhibitor research
Indazole scaffold with key derivatization sites
Confirm PI3Kα biochemical activity and selectivity profile
IDO1 cellular assay tool
Cross-species cellular activity profile
Validate IDO1-mediated kynurenine pathway inhibition
Chemical biology multi-target probe
Well-defined polypharmacology scaffold
Assess pathway crosstalk in tumor microenvironment models

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